molecular formula C12H14ClNO2 B3121069 (R)-4-benzyl-6-(chloromethyl)morpholin-3-one CAS No. 278788-94-6

(R)-4-benzyl-6-(chloromethyl)morpholin-3-one

Cat. No.: B3121069
CAS No.: 278788-94-6
M. Wt: 239.7 g/mol
InChI Key: QSXZAOJHAYKPIB-UHFFFAOYSA-N
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Description

(R)-4-Benzyl-6-(chloromethyl)morpholin-3-one (CAS 278788-94-6) is a chiral morpholinone derivative of significant value in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate and chiral building block, particularly in the research and development of active pharmaceutical ingredients (APIs) . Its molecular structure incorporates two key reactive sites: a benzyl group and a chloromethyl group, which provide handles for further functionalization and ring formation reactions . The benzylic position is known for its enhanced reactivity, facilitating transformations such as oxidations, while the chloromethyl group is an effective electrophile for nucleophilic substitution reactions, making the molecule a flexible scaffold for constructing more complex architectures . A prominent research application documented in patent literature is its use as a critical precursor in the synthetic pathway for Rivaroxaban, a potent anticoagulant drug, highlighting its practical importance in modern pharmaceutical synthesis . The compound requires cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(6R)-4-benzyl-6-(chloromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-6-11-8-14(12(15)9-16-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXZAOJHAYKPIB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215316
Record name (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278788-94-6
Record name (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278788-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-benzyl-6-(chloromethyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: Industrial production methods for ®-4-benzyl-6-(chloromethyl)morpholin-3-one may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: ®-4-Benzyl-6-(chloromethyl)morpholin-3-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, ethers, or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

(R)-4-benzyl-6-(chloromethyl)morpholin-3-one is commonly used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse compounds.

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionSodium azide in DMFAzides, ethers, or other derivatives

Biological Applications

The compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Medicinal Chemistry

In medicinal chemistry, this compound may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules. Research has focused on its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique functional groups allow for the development of new materials with specific properties tailored for industrial applications.

Case Studies

Case Study 1: Synthesis of Antiviral Agents
Recent studies have explored the use of this compound as a precursor in synthesizing antiviral agents. Researchers modified the compound to enhance its efficacy against viral infections, demonstrating its potential role in pharmaceutical development.

Case Study 2: Development of Biologically Active Compounds
Another study focused on the derivatization of this compound to create novel compounds with improved activity against specific biological targets. The research highlighted how structural modifications could lead to enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of ®-4-benzyl-6-(chloromethyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents CAS Number Key Properties/Sources
This compound Benzyl, chloromethyl N/A Discontinued; used in pharmaceutical intermediates
4-(3-Hydroxyphenyl)morpholin-3-one 3-Hydroxyphenyl N/A Synthesized via Pd-mediated debenzylation; exhibits polar hydroxyl group
4-(4-(Chloromethyl)phenyl)morpholin-3-one 4-Chloromethylphenyl N/A Detected in human blood; part of the exposome
6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one 4-Methoxyphenylmethyl 1033201-59-0 Methoxy group enhances solubility; specified purity in supplier data
  • Aromatic Substituents : The benzyl group in the target compound provides steric bulk and lipophilicity, contrasting with the polar 3-hydroxyphenyl group in 4-(3-hydroxyphenyl)morpholin-3-one .
  • Chloromethyl Positioning : The 6-position chloromethyl group in the target compound differs from 4-(4-(chloromethyl)phenyl)morpholin-3-one, where the chloromethyl is on the phenyl ring. This affects reactivity in cross-coupling reactions .

Chloromethyl vs. Other Chloroalkyl Groups

Chloromethyl substituents are critical for alkylation reactions. Comparisons with chloroethyl analogs highlight chain-length effects:

Table 2: Chloroalkyl Substituent Comparison

Compound Name Chloroalkyl Group Key Reactivity
This compound Chloromethyl Prone to nucleophilic substitution (e.g., SN2 reactions)
4-(2-Chloroethyl)morpholin-3-one Chloroethyl Longer chain enables intramolecular cyclization; CAS 186294-84-8
  • The chloromethyl group’s shorter chain favors rapid substitution, whereas chloroethyl derivatives may undergo elimination or cyclization .

Ring System Variations: Morpholinone vs. Oxazolidinone

Morpholinone and oxazolidinone cores differ in ring size and heteroatom arrangement, impacting biological activity:

Table 3: Ring System Comparison

Compound Name Core Structure Key Features
This compound Morpholinone Six-membered ring with one oxygen and one nitrogen; stabilizes planar conformations
(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Oxazolidinone Five-membered ring with two heteroatoms; common in antimicrobial agents
  • Oxazolidinones (e.g., CAS 898543-06-1) are more rigid, enhancing target binding in pharmaceuticals, while morpholinones offer conformational flexibility .

Biological Activity

(R)-4-benzyl-6-(chloromethyl)morpholin-3-one is a morpholine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in drug development.

Chemical Structure

The chemical structure of this compound is characterized by a morpholine ring substituted with a benzyl group and a chloromethyl group. This configuration may influence its pharmacological properties and interactions with biological systems.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, enzyme inhibition, and potential therapeutic applications.

Cytotoxicity Studies

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)
    • HEPG-2 (liver cancer)
    • SW-480 (colon cancer)
  • IC50 Values : The cytotoxic activity was assessed using the MTT assay, revealing IC50 values ranging from 2.81 to 29.6 μg/mL across different cell lines. Notably, compound 11n , a related derivative, exhibited significant selectivity and potency, indicating that structural modifications can enhance activity .
  • Mechanism of Action : Flow cytometric analysis indicated that treatment with compound 11n led to apoptotic cell death in MCF-7 and HUVEC cells. The induction of apoptosis was confirmed by increased levels of caspase-3, suggesting that the compound activates apoptotic pathways .

Enzyme Inhibition

Research has also highlighted the inhibitory effects of this compound on specific enzymes relevant to cancer progression:

  • Inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH) have shown promise in modulating prostaglandin levels, which play critical roles in tumor growth and inflammation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of morpholine derivatives:

  • Study on Morpholine Derivatives : A comprehensive review noted that derivatives similar to this compound exhibit varying degrees of cytotoxicity against multiple cancer cell lines. For instance, compounds were found to inhibit aromatase and glycosyltransferase, which are vital in hormone-dependent cancers .
  • Molecular Docking Studies : Molecular docking simulations have suggested favorable interactions between morpholine derivatives and target proteins involved in cell signaling pathways. These studies provide insights into how structural modifications can enhance binding affinity and specificity .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (μg/mL)Mechanism of Action
This compoundMCF-72.81–29.6Induces apoptosis via caspase activation
Compound 11nMCF-72.67Apoptosis induction; VEGFR-2 inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-4-benzyl-6-(chloromethyl)morpholin-3-one, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling reactions between benzyl-protected morpholinone precursors and chloromethylating agents. For example, potassium carbonate (K₂CO₃) is often used as a base to deprotonate intermediates, facilitating nucleophilic substitution at the chloromethyl group . Optimization includes controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield. Purification via column chromatography with gradients of ethyl acetate/hexane is typical.

Q. How can the enantiomeric purity of this compound be validated?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or NMR using chiral solvating agents (e.g., Eu(hfc)₃) can resolve enantiomers. Comparative analysis with enantiomerically pure standards (e.g., (S)-6-(hydroxymethyl)morpholin-3-one derivatives) is critical for calibration .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl proton signals at δ 4.2–4.5 ppm; morpholinone carbonyl at ~170 ppm).

  • X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves absolute stereochemistry and anisotropic displacement parameters .

  • HRMS : High-resolution mass spectrometry for molecular formula confirmation.

    Key NMR Data (DMSO-d₆)
    δ 3.66–3.68 (t, 2H, morpholinone CH₂)
    δ 4.17 (s, 2H, benzyl CH₂)
    δ 7.16–7.19 (m, aromatic protons)

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, the chloromethyl group’s electrophilicity is influenced by electron-withdrawing effects from the morpholinone carbonyl, which can be quantified via Natural Bond Orbital (NBO) analysis .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected bond lengths or torsion angles)?

  • Methodological Answer : Cross-validate using:

  • Multi-temperature XRD : Assess thermal motion artifacts.
  • Dynamic NMR : Detect conformational exchange in solution.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal packing vs. solution-phase behavior .

Q. How to design experiments to probe the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the morpholinone ring or dechlorination).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Systematically test variables:

  • Catalyst Load : Palladium catalysts (e.g., Pd/C) may influence coupling efficiency .
  • Protecting Groups : Benzyl vs. tert-butyl groups alter steric hindrance during chloromethylation.
  • Solvent Effects : Polar aprotic solvents (DMF vs. THF) impact reaction kinetics.

Stereochemical and Structural Challenges

Q. What advanced techniques confirm the (R)-configuration at the morpholinone stereocenter?

  • Methodological Answer :

  • Single-Crystal XRD : Refine Flack parameter to < 0.1 using SHELXL .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-4-benzyl-6-(chloromethyl)morpholin-3-one
Reactant of Route 2
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(R)-4-benzyl-6-(chloromethyl)morpholin-3-one

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